(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)propanamide
Description
The compound “(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)propanamide” is a thioxothiazolidinone derivative featuring a furan-2-ylmethylene substituent at the 5-position of the thiazolidinone ring and a propanamide linker connected to a thiazol-2-yl group. Its core structure includes a thioxothiazolidinone moiety, known for its electron-rich sulfur atoms and keto-enol tautomerism, which may contribute to diverse biological activities such as antimicrobial, anticancer, or enzyme inhibitory effects .
Properties
IUPAC Name |
3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S3/c18-11(16-13-15-4-7-22-13)3-5-17-12(19)10(23-14(17)21)8-9-2-1-6-20-9/h1-2,4,6-8H,3,5H2,(H,15,16,18)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTDSWVCDLRSCT-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)propanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data in tables and figures.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 359.42 g/mol. The structure includes a furan ring, a thioxothiazolidinone moiety, and a thiazole group, which contribute to its diverse biological activities.
Structural Formula
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported that related thiazolidinone derivatives demonstrated antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis , with Minimum Inhibitory Concentration (MIC) values ranging from 16–32 mg/ml .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For example, thiazolidinone derivatives have been tested for their antiproliferative effects on human cancer cell lines, including leukemia cells. Results indicated moderate to strong antiproliferative activity in a dose-dependent manner, with IC50 values ranging from 7.0 to 20.3 µM against various cancer cell lines such as A549, PC-3, and HepG2 .
Table 1: Anticancer Activity of Thiazolidinone Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 15.0 | Induction of apoptosis |
| Compound B | PC-3 | 10.5 | Inhibition of cell cycle progression |
| Compound C | HepG2 | 20.0 | Modulation of signaling pathways |
Enzymatic Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it was tested against serine proteases associated with viral infections and bacterial processes. Inhibitory activity was observed against the NS2B-NS3 protease of the Dengue virus, suggesting potential as an antiviral agent .
Case Study 1: Antimicrobial Efficacy
In a study by Zvarec et al., the antibacterial properties of thiazolidinone derivatives were evaluated against gram-positive bacteria. The results indicated that certain compounds exhibited strong antibacterial activity, making them candidates for further development as antimicrobial agents .
Case Study 2: Anticancer Potential
Mendgen et al. investigated the anticancer effects of several thiazolidinone derivatives on Plasmodium falciparum strains. The study highlighted the cytotoxicity of these compounds against cancer cell lines, reinforcing their potential as therapeutic agents in oncology .
The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets within cells. This interaction may inhibit key enzymes involved in cell proliferation and survival pathways, leading to increased apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The pyridin-2-yl analog () shares a nearly identical backbone with the target compound but replaces thiazole with pyridine. The 4-methylbenzylidene derivative () features a lipophilic benzylidene group, which may enhance membrane permeability compared to the furan-based target compound . Quinazolinone-thioacetamide hybrids () incorporate bulkier aromatic systems (e.g., phenylquinazolinone), likely increasing molecular rigidity and melting points (e.g., 315.5°C for compound 8 in ) .
Synthetic Yields: Quinazolinone derivatives () exhibit variable yields (68–91%), suggesting that electron-withdrawing groups (e.g., sulfamoylphenyl) improve reaction efficiency . The target compound’s synthetic pathway may benefit from similar optimizations.
Pharmacological Potential: Thiazole-oxoindole hybrids () demonstrate the pharmacological relevance of thioxothiazolidinone scaffolds, though specific activities for the target compound remain unconfirmed . Tools like SimilarityLab () enable rapid exploration of structure-activity relationships (SAR) and target prediction, emphasizing the importance of substituent diversity in drug design .
Functional Group Impact on Bioactivity
- Thiazole vs. Thiadiazole : The thiadiazole ring in ’s compound introduces additional nitrogen atoms, which may enhance interactions with metal ions or polar residues in enzyme active sites compared to the thiazole in the target compound .
- Furan vs. Benzylidene : The furan ring’s oxygen atom (target compound) could engage in hydrogen bonding, whereas the 4-methylbenzylidene group () may prioritize hydrophobic interactions .
Methodological Considerations
- Similarity Analysis : Computational tools like SimilarityLab () are critical for identifying commercially available analogs and predicting off-target effects, streamlining the comparison of heterocyclic derivatives .
- Spectral Characterization: NMR and mass spectrometry () remain standard for confirming structural integrity in thioxothiazolidinone derivatives, ensuring accurate comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
